![molecular formula C7H7N3 B1322410 2,3-Diaminobenzonitrile CAS No. 73629-43-3](/img/structure/B1322410.png)
2,3-Diaminobenzonitrile
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Overview
Description
2,3-Diaminobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It is used as a synthetic intermediate .
Synthesis Analysis
2,3-Diaminomaleonitrile, a tetramer of hydrogen cyanide, has reactivity comparable to o-phenylenediamine and is a versatile, cheap, and readily accessible building block towards the synthesis of a variety of organic compounds . The synthesis of 2,3-diaminophenazine involves refluxing o-phenylenediamine and copper chloride dihydrate in anhydrous acetonitrile .Molecular Structure Analysis
The molecular structure of 2,3-Diaminobenzonitrile consists of a benzene ring with two amino groups and a nitrile group attached to it . The InChI code for this compound is 1S/C7H7N3/c8-4-5-2-1-3-6 (9)7 (5)10/h1-3H,9-10H2 .Physical And Chemical Properties Analysis
2,3-Diaminobenzonitrile has a molecular weight of 133.15 g/mol . It has a topological polar surface area of 75.8 Ų and a complexity of 158 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Medicine: Pharmacokinetics and Drug Development
2,3-Diaminobenzonitrile: has properties that make it valuable in the field of medicine, particularly in pharmacokinetics and drug development. Its physicochemical properties, such as high GI absorption and non-permeability to the blood-brain barrier, make it a candidate for designing drugs that require systemic effects without central nervous system involvement . Moreover, its inhibitory action on CYP3A4, a key enzyme in drug metabolism, can be crucial for studying drug-drug interactions .
Material Science: Polymer Synthesis
In material science, 2,3-Diaminobenzonitrile serves as a monomer for the synthesis of specialized polymers. Its two amine groups can participate in polymerization reactions, leading to the formation of novel polymeric materials with potential applications in high-performance plastics or advanced composite materials .
Environmental Science: Analyte Detection
Environmental science benefits from the use of 2,3-Diaminobenzonitrile in the detection of various analytes. Its structure allows it to act as a chelating agent, which can be used in the development of sensors for the detection of heavy metals and other pollutants in water and soil samples .
Analytical Chemistry: Chromatography and Spectroscopy
2,3-Diaminobenzonitrile: is utilized in analytical chemistry as a derivatization agent in chromatography and spectroscopy. It reacts with aldehydes and ketones to form Schiff bases, which can be detected with greater sensitivity and specificity in analytical instruments .
Biochemistry: Enzyme Function Studies
In biochemistry, 2,3-Diaminobenzonitrile can be used to study enzyme functions. Its structural similarity to natural biochemicals allows it to act as an inhibitor or substrate analog, providing insights into enzyme mechanisms and pathways .
Industrial Applications: Chemical Manufacturing
Industrially, 2,3-Diaminobenzonitrile is involved in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity with various chemical groups makes it a versatile intermediate in the manufacture of a wide range of industrial products .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,3-Diaminobenzonitrile are currently unknown. This compound is a derivative of benzonitrile , which is known to form coordination complexes with transition metals . These complexes are soluble in organic solvents and conveniently labile, making them useful synthetic intermediates . .
Mode of Action
As a derivative of benzonitrile, it may interact with its targets in a similar manner, forming coordination complexes with transition metals . These complexes can be readily displaced by stronger ligands, suggesting that 2,3-Diaminobenzonitrile may act as a ligand in these reactions .
Pharmacokinetics
It is an inhibitor of cyp3a4, another important drug-metabolizing enzyme . Its log P value, a measure of lipophilicity, is 0.82, suggesting it may have good membrane permeability .
Result of Action
As a derivative of benzonitrile, it may have similar effects, such as forming coordination complexes with transition metals . .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
properties
IUPAC Name |
2,3-diaminobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPNLUJHBADYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625758 |
Source
|
Record name | 2,3-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73629-43-3 |
Source
|
Record name | 2,3-Diaminobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diamino-3-cyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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